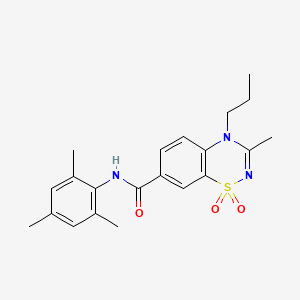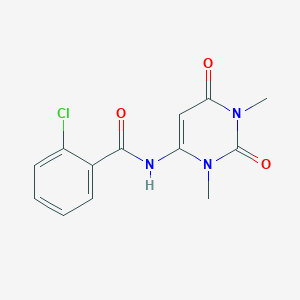
N-(4-chlorobenzyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorobenzyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is an organic compound that belongs to the class of benzodioxepines This compound is characterized by the presence of a benzodioxepine ring system, which is a bicyclic structure containing both oxygen and carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves several steps:
Formation of the Benzodioxepine Ring: The benzodioxepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a dihydroxybenzene derivative and an appropriate dihalide.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction involving the benzodioxepine derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(4-chlorobenzyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorobenzyl group.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(4-chlorobenzyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
N-(4-chlorobenzyl)-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can be compared with other similar compounds, such as:
N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide: This compound also contains a chlorobenzyl group but differs in its overall structure and functional groups.
4-chlorobenzyl chloride: A simpler compound containing only the chlorobenzyl group, used as a precursor in various chemical reactions.
The uniqueness of this compound lies in its specific combination of functional groups and ring system, which confer distinct chemical and biological properties.
特性
分子式 |
C18H18ClNO3 |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
N-[(4-chlorophenyl)methyl]-8-methyl-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide |
InChI |
InChI=1S/C18H18ClNO3/c1-12-9-16-17(23-8-2-7-22-16)10-15(12)18(21)20-11-13-3-5-14(19)6-4-13/h3-6,9-10H,2,7-8,11H2,1H3,(H,20,21) |
InChIキー |
IVPKAQIAXXPNOX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1C(=O)NCC3=CC=C(C=C3)Cl)OCCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Morpholino-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B11249126.png)

![2-[4-(2-Chlorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine](/img/structure/B11249138.png)


![N'-[(Pyridin-2-YL)methyl]-N-[2-(thiophen-2-YL)-2-(thiophene-2-sulfonyl)ethyl]ethanediamide](/img/structure/B11249152.png)

![4-Fluoro-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B11249178.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B11249179.png)
![N-(4-Ethylphenyl)-2-({1-[(furan-2-YL)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B11249184.png)
![N-[2-(4-Fluorobenzenesulfonyl)-2-(furan-2-YL)ethyl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B11249185.png)
![N-{1-[1-(3,4-dimethoxyphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-(propan-2-yl)aniline](/img/structure/B11249189.png)
